BDP TR Maleimide: An In-Depth Technical Guide for Biological Research
BDP TR Maleimide: An In-Depth Technical Guide for Biological Research
A Foreword for the Modern Researcher: In the dynamic landscape of biological research, the ability to visualize and quantify molecular interactions with high fidelity is paramount. This guide is crafted for the discerning scientist, offering a deep dive into the practical and theoretical aspects of BDP TR maleimide, a powerful fluorescent tool. We will move beyond catalog descriptions to explore the nuances of its application, empowering you to generate robust, publication-quality data.
The Molecular Architecture of a High-Performance Probe
At its heart, BDP TR maleimide is a sophisticated conjugate of two key molecular entities: a BODIPY® TR fluorophore and a maleimide reactive group. Understanding the individual contributions of these components is crucial to harnessing the full potential of this reagent.
The BDP TR Fluorophore: A Beacon of Stability and Brightness
The BODIPY (borondipyrromethene) family of fluorophores are renowned for their exceptional photophysical properties.[1] BDP TR, a Texas Red® equivalent, is no exception. It exhibits:
-
High Quantum Yield: BDP TR demonstrates a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light, resulting in brighter signals.[2][3]
-
Photostability: It is highly resistant to photobleaching, allowing for longer exposure times and more robust imaging, particularly in demanding applications like confocal microscopy.[4][5]
-
Sharp Spectral Profiles: Its narrow absorption and emission peaks minimize spectral overlap with other fluorophores, making it an excellent candidate for multiplexing experiments.
-
Environmental Insensitivity: The fluorescence of BDP TR is largely unaffected by changes in solvent polarity and pH, leading to more consistent and reliable measurements across different experimental conditions.
The Maleimide Group: The Key to Covalent Specificity
The maleimide moiety is a thiol-reactive group that provides the probe with its targeting capability.[6] It readily and specifically reacts with sulfhydryl groups (-SH) on cysteine residues of proteins to form a stable, covalent thioether bond.[7][8] This reaction is highly efficient and selective within a specific pH range, making it a cornerstone of bioconjugation chemistry.[8][9]
The Chemistry of Conjugation: A Controlled Reaction
The conjugation of BDP TR maleimide to a protein is a well-defined process that relies on the principles of Michael addition.[8][10]
Figure 1. The thiol-maleimide reaction forms a stable covalent bond.
Critical Reaction Parameters:
-
pH: The reaction is highly dependent on pH. The optimal range is between 6.5 and 7.5.[7][11] At this pH, the reaction is highly specific for thiols.[10][11] Above pH 7.5, the maleimide group can start to react with primary amines (like the side chain of lysine), and the maleimide ring itself is more susceptible to hydrolysis, rendering it non-reactive.[7][11]
-
Thiol Availability: For successful labeling, the target protein must have an accessible, reduced cysteine residue. Disulfide bonds, which can form between cysteine residues, are unreactive with maleimides and must be reduced prior to labeling.[12]
-
Absence of Exogenous Thiols: The reaction buffer must be free of thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the protein's cysteine residues for reaction with the maleimide.[7]
Core Applications in Biological Discovery
The unique characteristics of BDP TR maleimide make it a versatile tool for a range of applications.
Site-Specific Protein Labeling
The primary use of BDP TR maleimide is for the covalent labeling of proteins at specific cysteine residues.[13][14] This is particularly powerful when combined with site-directed mutagenesis to introduce a cysteine at a desired location on the protein of interest. This allows for precise control over the placement of the fluorescent label, which is critical for studies where the function of the protein must be preserved.
Advanced Cellular Imaging
Once a protein is labeled with BDP TR, its localization, trafficking, and dynamics within cells can be visualized using various fluorescence microscopy techniques.[15] The brightness and photostability of BDP TR make it particularly well-suited for confocal microscopy and live-cell imaging.[5]
Quantitative Flow Cytometry
BDP TR maleimide can be used to label cell surface proteins, allowing for the quantification of their expression levels and the identification of specific cell populations by flow cytometry.[16][17] The intense fluorescence of BDP TR ensures a high signal-to-noise ratio, which is essential for resolving distinct cell populations.
Fluorescence Polarization Assays
The long fluorescence lifetime of BDP TR also makes it suitable for fluorescence polarization-based assays, which are used to study molecular interactions, such as protein-protein or protein-ligand binding.[3][4][12]
A Validated Protocol for Protein Labeling
The following is a detailed, step-by-step protocol for the successful labeling of a protein with BDP TR maleimide.
Figure 2. A typical workflow for protein labeling with BDP TR maleimide.
Materials:
-
Purified protein with an available cysteine residue.
-
BDP TR maleimide.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine), if needed.[18]
-
Purification column (e.g., desalting or size-exclusion column).
Protocol:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[19]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[18][19] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.[7]
-
Ensure the buffer is degassed to minimize oxidation of the thiols.[19]
-
-
BDP TR Maleimide Stock Solution:
-
Prepare a 10 mM stock solution of BDP TR maleimide in anhydrous DMSO.[18] This should be done immediately before use.
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted BDP TR maleimide from the labeled protein using a desalting or size-exclusion chromatography column.[12]
-
-
Characterization (Degree of Labeling):
-
The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP TR (~589 nm).
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]
Parameter Symbol Value for BDP TR Absorbance Maximum A_max ~589 nm[3] Molar Extinction Coefficient ε_dye ~69,000 cm⁻¹M⁻¹[3] Correction Factor at 280 nm CF_280 ~0.19[3] -
Troubleshooting and Expert Considerations
-
Low Labeling Efficiency: This can be due to inaccessible or oxidized cysteine residues. Ensure complete reduction of any disulfide bonds and consider optimizing the reaction time and temperature.
-
Protein Precipitation: This may occur due to over-labeling. Reduce the molar excess of the dye in the reaction.
-
Non-specific Labeling: If the reaction pH is too high, the maleimide may react with other nucleophilic groups. Maintain a pH between 6.5 and 7.5 for optimal specificity.[7][11]
References
-
cy3 cy5 cy7 fluorescent dye. (2021, January 16). Lumiprobe agent 65480 BDP 630/650 maleimide, 100 mg. Retrieved from [Link]
-
PubMed. (n.d.). Labeling of a Protein With Fluorophores Using Maleimide Derivitization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 30). BODIPY-Based Molecules for Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 11). A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
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